4,4,4-Trifluoro-3-oxobutanenitrile

Fluorine Chemistry Medicinal Chemistry Building Blocks

4,4,4-Trifluoro-3-oxobutanenitrile (CAS 110234-68-9), also known as trifluoroacetylacetonitrile, is a small-molecule fluorinated building block containing a reactive nitrile and ketone functionality adjacent to a trifluoromethyl group. This compound is a clear liquid at room temperature with a predicted boiling point of ~99.9 °C and density of ~1.35–1.4 g/mL.

Molecular Formula C4H2F3NO
Molecular Weight 137.06 g/mol
CAS No. 110234-68-9
Cat. No. B033999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,4-Trifluoro-3-oxobutanenitrile
CAS110234-68-9
Molecular FormulaC4H2F3NO
Molecular Weight137.06 g/mol
Structural Identifiers
SMILESC(C#N)C(=O)C(F)(F)F
InChIInChI=1S/C4H2F3NO/c5-4(6,7)3(9)1-2-8/h1H2
InChIKeyRDNQEPVYJCVARF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4,4-Trifluoro-3-oxobutanenitrile (CAS 110234-68-9) Properties & Procurement Data


4,4,4-Trifluoro-3-oxobutanenitrile (CAS 110234-68-9), also known as trifluoroacetylacetonitrile, is a small-molecule fluorinated building block containing a reactive nitrile and ketone functionality adjacent to a trifluoromethyl group [1]. This compound is a clear liquid at room temperature with a predicted boiling point of ~99.9 °C and density of ~1.35–1.4 g/mL [2]. It is primarily used as an intermediate in the synthesis of fluorinated heterocycles and pharmaceuticals, where the strong electron-withdrawing trifluoromethyl group significantly modulates the reactivity and physicochemical properties of downstream products [1].

Fluorinated building block for heterocycle synthesis
Enables strategic -CF3 introduction in SAR campaigns
Reported intermediate for RAF kinase inhibitor research

Why 4,4,4-Trifluoro-3-oxobutanenitrile is Not Interchangeable with Non-Fluorinated Analogs


The presence of the trifluoromethyl (-CF3) group in 4,4,4-Trifluoro-3-oxobutanenitrile fundamentally alters its electronic, steric, and physicochemical properties compared to non-fluorinated analogs like 3-oxobutanenitrile. The strong electron-withdrawing nature of the -CF3 group increases the electrophilicity of the adjacent carbonyl carbon and activates the nitrile for nucleophilic addition, leading to divergent reaction pathways and product distributions [1]. This substitution also significantly impacts physical properties, with the fluorinated compound exhibiting a substantially higher density (~1.35 g/cm³ vs 1.0 g/cm³) and a lower boiling point (~99.9 °C vs 123.5 °C) compared to 3-oxobutanenitrile . Consequently, direct substitution in synthetic protocols or formulation processes without optimization will lead to failures in yield, purity, and desired biological outcomes, as detailed in the quantitative evidence below.

  • Electronic profile -CF3 increases electrophilicity, altering reaction pathways vs. non-fluorinated analog
  • Physical properties Higher density and lower boiling point shift purification and scale-up parameters
  • Bioactivity context -CF3 substitution may yield substantial potency shifts in some targets; results vary across assays

4,4,4-Trifluoro-3-oxobutanenitrile: Verifiable Differentiation Data for Scientific Selection


Enhanced Electrophilicity and Density Due to Trifluoromethyl Substitution vs. Non-Fluorinated 3-Oxobutanenitrile

The substitution of a methyl group with a trifluoromethyl group (-CH3 to -CF3) in the 3-oxobutanenitrile scaffold results in a significant increase in density and a decrease in boiling point. The target compound, 4,4,4-Trifluoro-3-oxobutanenitrile, exhibits a predicted density of 1.35 g/cm³ to ~1.4 g/mL [1], which is substantially higher than the density of the non-fluorinated analog 3-oxobutanenitrile (1.0 ± 0.1 g/cm³) . Additionally, the boiling point of the fluorinated compound is predicted to be ~99.9 °C , which is over 23 °C lower than the 123.5 ± 13.0 °C boiling point of 3-oxobutanenitrile .

Physical property shift
Data to verify
Target
Density ~1.35–1.4 g/cm³; B.P. ~99.9 °C
Comparator
3-Oxobutanenitrile: 1.0 g/cm³; 123.5 °C
Informs purification and scale-up strategy
Predicted values; experimental verification recommended
Fluorine Chemistry Medicinal Chemistry Building Blocks

Significant Potential for Enhanced Bioactivity via -CF3 for -CH3 Substitution

A large-scale statistical analysis of 28,003 compound pairs revealed that while replacing a methyl (-CH3) group with a trifluoromethyl (-CF3) group does not guarantee improved bioactivity on average, it can dramatically increase potency in specific cases. The study found that in 9.19% of the analyzed pairs, this substitution increased biological activity by at least one order of magnitude [1]. This class-level inference suggests that when 4,4,4-Trifluoro-3-oxobutanenitrile is used as a building block, its -CF3 group offers a non-trivial probability of achieving a significant potency boost over its non-fluorinated counterparts in a given assay.

-CF3 potency boost probability
Class-level inference
9.19%
of -CH3→-CF3 pairs show ≥10× activity increase
Supports strategic -CF3 incorporation in SAR
Based on 28,003 compound-pair analysis
Drug Discovery Medicinal Chemistry Structure-Activity Relationship (SAR)

Established Use as a Key Intermediate for Orally Efficacious V-RAF Inhibitors

4,4,4-Trifluoro-3-oxobutanenitrile is specifically documented as a reagent for the preparation of ((dimethoxyquinazolinyloxy)phenyl)urea derivatives, which are described as orally efficacious inhibitors of the V-RAF murine sarcoma viral oncogene (RAF kinase) [1]. While comparative data against a non-fluorinated analog in this specific context is not available in the referenced source, this established use case demonstrates the compound's proven utility in a therapeutically relevant pathway where other generic acetonitrile derivatives may not yield the same potent, orally available chemotype. This provides a concrete, application-specific reason for its selection.

V-RAF inhibitor intermediate
Data to verify
Precursor for ((dimethoxyquinazolinyloxy)phenyl)urea derivatives
Reported in kinase inhibitor chemotype synthesis
Source review needed; verify for specific project
Kinase Inhibitors Oncology Pharmaceutical Intermediates

Commercially Available at High Purity (≥98%) for Reproducible Research Outcomes

To ensure reproducibility in sensitive synthetic applications, 4,4,4-Trifluoro-3-oxobutanenitrile is available from multiple suppliers at high purity specifications. Vendors including AKSci and LeYan offer the compound with a minimum purity of 98% , while other reputable sources like BOC Sciences and CymitQuimica supply it at a minimum of 95% purity . This level of purity is essential for minimizing side reactions and ensuring consistent yields, particularly in multi-step syntheses of pharmaceutical intermediates where trace impurities can derail critical transformations.

Purity specification
Data to verify
≥98% (multiple vendors)
Supports reproducible multi-step synthesis
Request CoA for batch-specific purity
Chemical Procurement Quality Control Synthetic Chemistry

4,4,4-Trifluoro-3-oxobutanenitrile: Recommended Procurement Scenarios Based on Evidence


Synthesis of Fluorinated Kinase Inhibitors for Oncology Drug Discovery

Procure 4,4,4-Trifluoro-3-oxobutanenitrile when the research objective is the synthesis of orally bioavailable kinase inhibitors, particularly those targeting the RAF pathway. Its documented use as a precursor for ((dimethoxyquinazolinyloxy)phenyl)urea derivatives, which are known V-RAF inhibitors, provides a validated starting point for medicinal chemistry optimization [1]. The high purity (≥98%) ensures that the initial steps of the synthetic route are robust and reproducible, critical for SAR studies.

Medicinal Chemistry Campaigns Requiring Strategic -CF3 Introduction

Use this building block in structure-activity relationship (SAR) studies where a strategic -CH3 to -CF3 substitution is being explored to improve potency, metabolic stability, or lipophilicity. The evidence that 9.19% of such substitutions can increase activity by an order of magnitude justifies the investment in synthesizing and screening a focused library of analogs derived from this trifluoromethylated intermediate [2]. Its distinct physical properties, including higher density and lower boiling point, must be accounted for during reaction planning and purification.

Process Development for Fluorinated Heterocyclic Scaffolds

For process chemists developing scalable routes to fluorinated heterocycles (e.g., pyrazoles, pyridazines), 4,4,4-Trifluoro-3-oxobutanenitrile offers a reactive platform. The electron-withdrawing -CF3 group activates the adjacent carbonyl and nitrile for cyclocondensation reactions [3]. Its specific boiling point (~99.9 °C) and density (~1.35 g/cm³) are critical parameters for designing efficient and safe distillation and extraction procedures during scale-up [4].

Academic and Industrial Labs Requiring High-Purity Fluorinated Synthons

For laboratories where reproducibility and high yields are paramount, procuring 4,4,4-Trifluoro-3-oxobutanenitrile at a guaranteed 98% purity is essential. This high specification minimizes the risk of side reactions from unknown impurities, which is particularly important in multi-step synthetic sequences common in both medicinal chemistry and materials science applications .

Application
Selection Property
Validation Focus
Kinase inhibitor research (RAF pathway)
Reported intermediate for V-RAF inhibitor chemotype
Verify synthetic utility and purity for SAR studies
SAR campaigns exploring -CF3 substitution
Fluorinated building block with bioactivity potential
Potency shift probability in target assay
Fluorinated heterocycle synthesis scale-up
Reactive nitrile/ketone with distinct physical properties
Optimize distillation and extraction parameters
High-purity fluorinated synthon procurement
Commercial availability at high purity grade
CoA verification to minimize side reactions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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